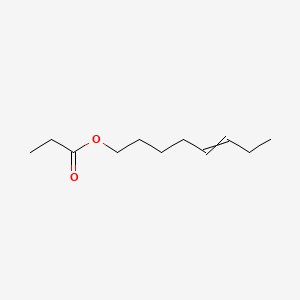

(Z)-5-octen-1-yl propionate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

cis-5-Octenyl propionate is a colorless to pale yellow liquid with a melony, green, and fatty odor. It is commonly used as a fragrance to provide melon and tropical notes and as a flavoring agent in various food products such as apple, banana, watermelon, cucumber, and tropical flavors . The compound is also known by its chemical name (Z)-5-Octenyl propionate .

Preparation Methods

The synthesis of cis-5-Octenyl propionate typically involves the esterification of 5-octen-1-ol with propionic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

cis-5-Octenyl propionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of cis-5-Octenyl propionate can yield alcohols. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The ester group in cis-5-Octenyl propionate can undergo nucleophilic substitution reactions to form different esters or amides.

Scientific Research Applications

Here's a detailed article on the applications of (Z)-5-octen-1-yl propionate, incorporating data from diverse and verified sources.

Flavor and Fragrance Industry

This compound is used for its distinct odor profile, which includes green, leaf, woody, apple, banana, and watermelon notes . Its taste is characterized as green, waxy fruit, fleshy apple, pineapple, banana, with melon and tropical nuances .

Specific Applications :

- Flavoring Agent : this compound is employed as a flavoring agent in various food products . The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated (Z)-3-octenyl propionate (an isomer of this compound) and concluded that there is no safety concern at current levels of intake when used as a flavoring agent . Its FEMA number is 3890 .

- Fragrance Ingredient : This compound is also used as a fragrance ingredient in various products . It falls under the EPA CPDat Chemical and Product Categories for fragrance ingredients .

Safety and Hazards

While specific hazard information for this compound is limited in the search results, related compounds like cis-3-octenyl propionate have identified hazards. cis-3-octenyl propionate can cause skin and eye irritation, and may cause respiratory irritation . The GHS (Globally Harmonized System) hazard statements include :

- H315: Causes skin irritation

- H319: Causes serious eye irritation

- H335: May cause respiratory irritation

Precautionary measures include :

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray

- P264: Wash skin thoroughly after handling

- P280: Wear protective gloves/protective clothing/eye protection/face protection

- P302+P352: IF ON SKIN: Wash with plenty of water

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Regulatory Information

- TSCA Status : 3-Octen-1-ol, 1-propanoate, (3Z)- is listed as ACTIVE under the EPA TSCA (Toxic Substances Control Act) Commercial Activity Status .

- Australian Inventory of Industrial Chemicals : The chemical is listed on the Australian Inventory of Industrial Chemicals as 3-Octen-1-ol, propanoate, (Z)- .

Olfactory receptors

Mechanism of Action

The mechanism of action of cis-5-Octenyl propionate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic melony and tropical odor. In biological systems, the compound may interact with specific enzymes and receptors, influencing various metabolic pathways. detailed molecular targets and pathways involved in its action are still under investigation .

Comparison with Similar Compounds

cis-5-Octenyl propionate can be compared with other similar compounds such as:

cis-3-Hexenyl acetate: Known for its green, leafy odor, commonly used in fragrances and flavors.

cis-6-Nonenyl acetate: Has a fruity, green odor and is used in similar applications as cis-5-Octenyl propionate.

cis-4-Decenyl acetate: Features a floral, fruity odor and is also used in the fragrance industry.

What sets cis-5-Octenyl propionate apart is its unique combination of melony and tropical notes, making it particularly valuable in creating complex fragrance and flavor profiles .

Properties

Molecular Formula |

C11H20O2 |

|---|---|

Molecular Weight |

184.27 g/mol |

IUPAC Name |

oct-5-enyl propanoate |

InChI |

InChI=1S/C11H20O2/c1-3-5-6-7-8-9-10-13-11(12)4-2/h5-6H,3-4,7-10H2,1-2H3 |

InChI Key |

LWYSNOFRZXMWJC-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCCCCOC(=O)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.